

Application of Caffeic Acid-pYEEIE in Kinase Inhibitor Screening

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Compound of Interest

Compound Name: Caffeic acid-pYEEIE

Cat. No.: B1139753

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Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention. The development of specific and potent kinase inhibitors is a major focus of modern drug discovery. **Caffeic acid-pYEEIE** is a high-affinity phosphopeptide ligand for the Src Homology 2 (SH2) domain of Src family kinases.^[1] This mimetic of the optimal binding sequence pTyr-Glu-Glu-Ile (pYEEI) serves as an invaluable tool in the screening and characterization of novel kinase inhibitors, particularly those that target the SH2 domain, a critical protein-protein interaction module in signal transduction. This document provides detailed application notes and protocols for the use of **Caffeic acid-pYEEIE** in kinase inhibitor screening campaigns.

Principle of Application

Caffeic acid-pYEEIE's primary application in kinase inhibitor screening is as a high-affinity probe or competitor in binding assays targeting the SH2 domains of Src family kinases (e.g., Src, Lck, Fyn). The core principle involves a competitive binding format where the displacement of a labeled probe (often a fluorescently tagged version of a pYEEI-containing peptide) from the SH2 domain by a test compound is measured. A reduction in the signal generated by the probe-SH2 domain interaction indicates that the test compound is a potential inhibitor.

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of pYEEI-related peptides and caffeic acid derivatives, providing a reference for assay development and data interpretation.

Table 1: Binding Affinities of pYEEI Peptides to SH2 Domains

Peptide/Compound	Target SH2 Domain	Assay Type	Kd (nM)	IC50 (μM)	Reference
pYEEI	Src	100	6.5	[2]	[3]
Ac-pYEEI	Src	Fluorescence Polarization	1700	-	
FTATEC(AAN S)QpYEEIP	Lck	Fluorescence Binding Assay	39.8	-	
Caffeic acid-pYEEIE	Src	-	0.042	[1]	

Table 2: Inhibitory Activity of Caffeic Acid and Derivatives

Compound	Target/Cell Line	Assay Type	IC50	Reference
Caffeic Acid	HeLa, CaCo2, HT29, PC3, HuH7	MTT Assay	110.2 - 1496 μg/ml (48h)	[6]
Caffeic Acid	DNA, RNA, Protein Expression	1.0, 0.5, 1.5 μM		
Caffeic Acid Phenethyl Ester (CAPE)	TPC-1 cells	25 μM (48h)		

Experimental Protocols

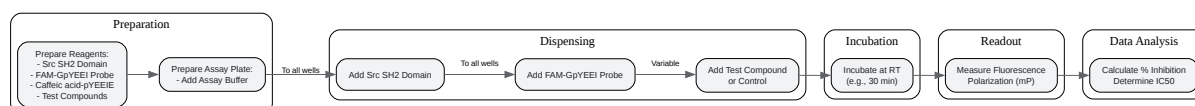
Protocol 1: Competitive Fluorescence Polarization (FP) Assay for Src SH2 Domain Inhibitor Screening

This protocol describes a homogeneous, high-throughput compatible assay to screen for inhibitors of the Src SH2 domain using a fluorescently labeled pYEEI peptide probe.

Materials and Reagents:

- Recombinant Src SH2 domain protein
- Fluorescently labeled pYEEI peptide probe (e.g., FAM-GpYEEI)
- **Caffeic acid-pYEEIE** (as a positive control)
- Test compounds library
- Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
- 384-well, low-volume, black microplates
- Microplate reader capable of measuring fluorescence polarization

Experimental Workflow:



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Caption: Workflow for a competitive fluorescence polarization assay.

Procedure:

- Reagent Preparation:
 - Prepare a 2X working solution of Src SH2 domain in Assay Buffer.
 - Prepare a 2X working solution of the fluorescently labeled pYEEI probe (e.g., FAM-GpYEEI) in Assay Buffer.
 - Prepare serial dilutions of **Caffeic acid-pYEEIE** in Assay Buffer to serve as a positive control for inhibition.
 - Prepare dilutions of test compounds in Assay Buffer.
- Assay Plate Setup (384-well format):
 - Test Wells: Add 5 μ L of test compound solution.
 - Positive Control Wells: Add 5 μ L of **Caffeic acid-pYEEIE** dilution series.
 - Negative Control (High mP) Wells: Add 5 μ L of Assay Buffer (or vehicle, e.g., DMSO).
 - Blank (Low mP) Wells: Add 10 μ L of the fluorescent probe solution and 10 μ L of Assay Buffer (no SH2 domain).
- Reaction Assembly:
 - To all wells except the Blank, add 5 μ L of the 2X Src SH2 domain solution.
 - To all wells, add 10 μ L of the 2X fluorescent probe solution.
 - The final reaction volume will be 20 μ L.
- Incubation:
 - Seal the plate and incubate at room temperature for 30 minutes to 1 hour, protected from light, to allow the binding reaction to reach equilibrium.
- Measurement:

- Measure the fluorescence polarization (in millipolarization units, mP) of each well using a suitable plate reader. Excitation and emission wavelengths should be appropriate for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FAM).
- Data Analysis:
 - Calculate the percent inhibition for each test compound concentration using the following formula: $\% \text{ Inhibition} = 100 * (1 - [(mP_{\text{sample}} - mP_{\text{low_control}}) / (mP_{\text{high_control}} - mP_{\text{low_control}})])$
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Alternative Method - TR-FRET Kinase Assay

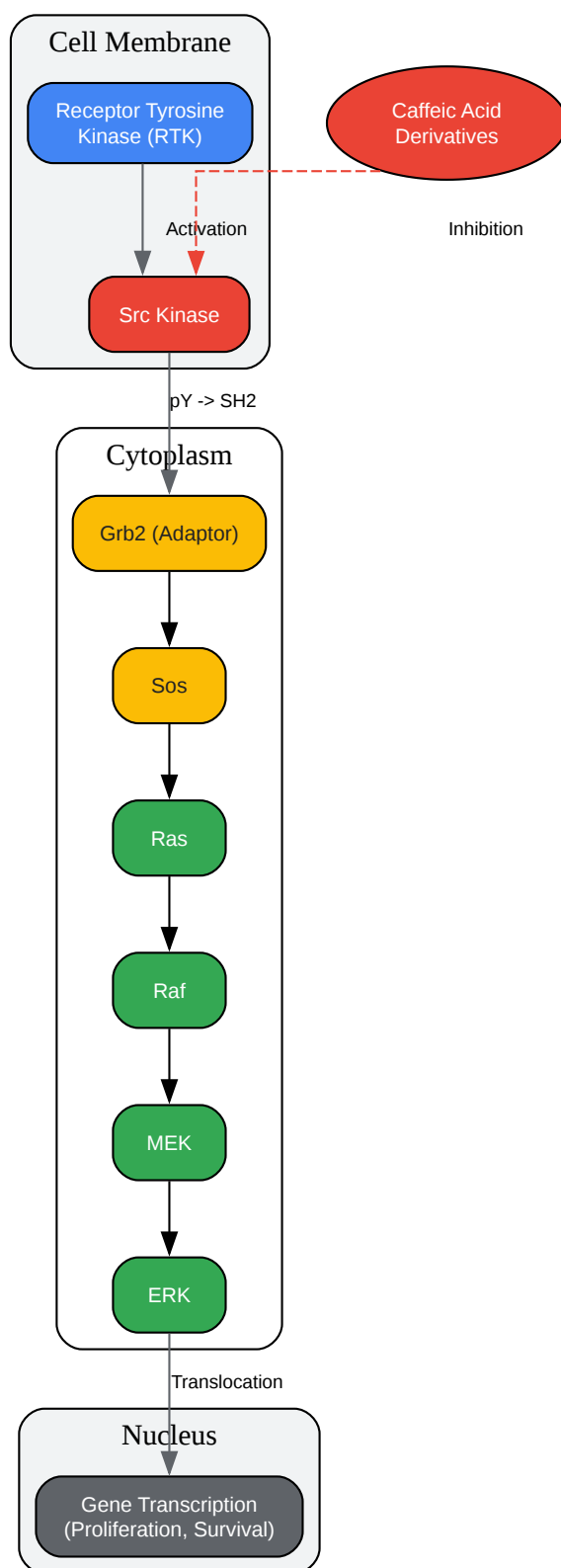
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another powerful technology for kinase inhibitor screening. This method can be used to measure either direct kinase activity or binding events.

Principle:

A TR-FRET kinase assay typically involves a biotinylated peptide substrate and a phospho-specific antibody labeled with a fluorescent acceptor (e.g., d2). The kinase phosphorylates the biotinylated substrate. A lanthanide-labeled streptavidin (donor, e.g., Europium cryptate) is then added along with the acceptor-labeled antibody. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation and thus reduce the FRET signal.

Signaling Pathway Visualization:

The following diagram illustrates the signaling cascade involving Src kinase, a primary target for inhibitors screened using pYEEI-based assays.



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Caption: Simplified Src kinase signaling pathway.

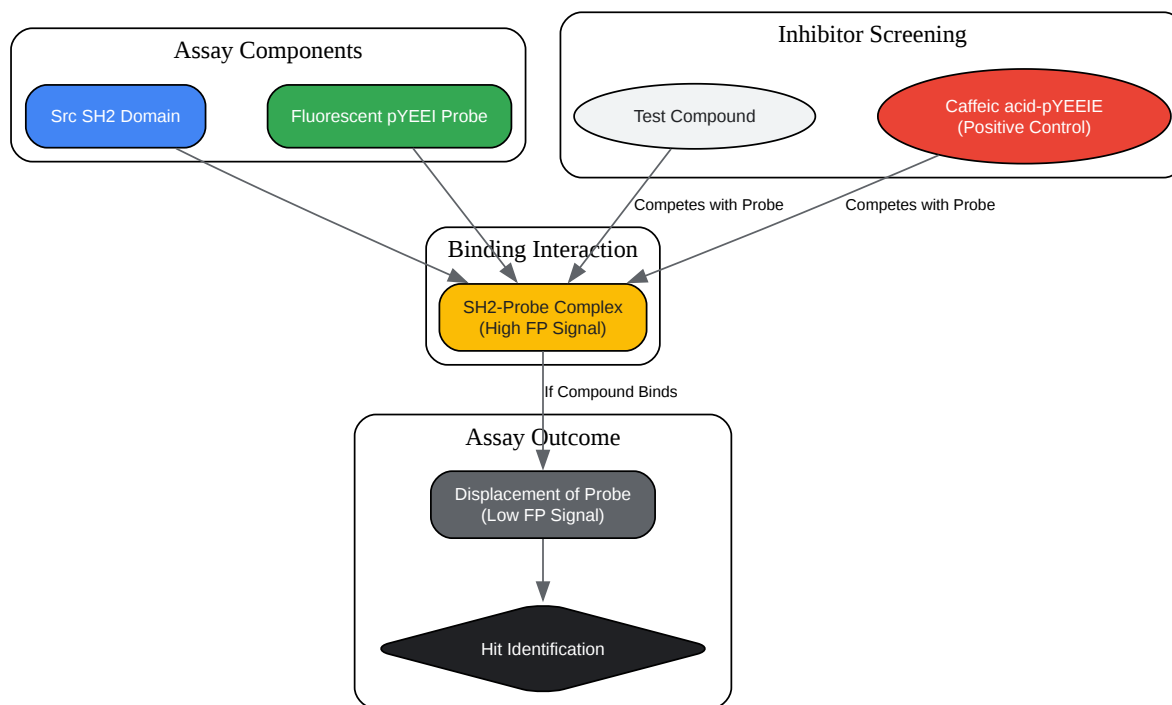
Protocol 3: Alternative Method - ELISA-based Kinase Assay

An Enzyme-Linked Immunosorbent Assay (ELISA) can also be adapted for kinase inhibitor screening.

Principle:

A peptide substrate is coated onto the wells of a microplate. The kinase reaction is carried out in the wells in the presence of ATP and test compounds. After the reaction, the wells are washed, and a phospho-specific antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) is added. Following another wash step, a chromogenic or fluorogenic substrate for the enzyme is added, and the resulting signal is measured. A decrease in signal indicates kinase inhibition.

Logical Relationship of **Caffeic Acid-pYEEIE** as a Tool:



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